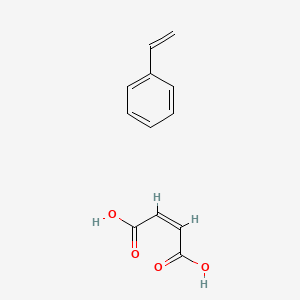
(Z)-but-2-enedioic acid;styrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-but-2-enedioic acid;styrene is a chemical compound known for its versatile applications in various fields. It is a polymer formed by the reaction of 2-butenedioic acid (2Z)- and ethenylbenzene. This compound is recognized for its unique properties and is widely used in industrial and scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-but-2-enedioic acid;styrene typically involves the polymerization of 2-butenedioic acid (2Z)- with ethenylbenzene. The reaction is carried out under controlled conditions to ensure the formation of the desired polymer. The process involves the use of catalysts and specific reaction temperatures to achieve optimal results .
Industrial Production Methods
In industrial settings, the production of this polymer is carried out on a larger scale using advanced techniques. The process involves the use of high-pressure reactors and continuous monitoring of reaction parameters to ensure consistent quality and yield. The industrial production methods are designed to be efficient and cost-effective, making the compound readily available for various applications .
Análisis De Reacciones Químicas
Types of Reactions
(Z)-but-2-enedioic acid;styrene undergoes various chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out to modify the polymer’s properties.
Substitution: The polymer can undergo substitution reactions where specific functional groups are replaced with others.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups .
Aplicaciones Científicas De Investigación
(Z)-but-2-enedioic acid;styrene has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various chemical compounds and materials.
Biology: Employed in the development of biocompatible materials for medical applications.
Medicine: Utilized in drug delivery systems and the formulation of pharmaceutical products.
Industry: Applied in the production of coatings, adhesives, and other industrial products.
Mecanismo De Acción
The mechanism of action of (Z)-but-2-enedioic acid;styrene involves its interaction with specific molecular targets and pathways. The polymer can form complexes with various molecules, influencing their activity and stability. The exact mechanism depends on the specific application and the conditions under which the polymer is used .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Butenedioic acid (2Z)-, polymer with 1,2-ethanediol and ethenylbenzene
- 2-Butenedioic acid (2Z)-, dibutyl ester, polymer with ethenyl acetate
- 2-Butenedioic acid (2Z)-, 1-methyl ester, polymer with ethenylbenzene and 2,5-furandione
Uniqueness
(Z)-but-2-enedioic acid;styrene is unique due to its specific polymer structure and the properties it imparts to the resulting materials. Its versatility in undergoing various chemical reactions and its wide range of applications make it distinct from other similar compounds .
Propiedades
Número CAS |
25300-64-5 |
|---|---|
Fórmula molecular |
C12H12O4 |
Peso molecular |
220.22 g/mol |
Nombre IUPAC |
(Z)-but-2-enedioic acid;styrene |
InChI |
InChI=1S/C8H8.C4H4O4/c1-2-8-6-4-3-5-7-8;5-3(6)1-2-4(7)8/h2-7H,1H2;1-2H,(H,5,6)(H,7,8)/b;2-1- |
Clave InChI |
LFWGYTIGZICTTE-BTJKTKAUSA-N |
SMILES |
C=CC1=CC=CC=C1.C(=CC(=O)O)C(=O)O |
SMILES isomérico |
C=CC1=CC=CC=C1.C(=C\C(=O)O)\C(=O)O |
SMILES canónico |
C=CC1=CC=CC=C1.C(=CC(=O)O)C(=O)O |
Key on ui other cas no. |
37286-89-8 |
Sinónimos |
maleic acid-styrene polymer poly(styrene-co-maleic acid) styrene-maleic acid polymer styrene-maleic acid polymer, disodium salt |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















